2-(Cyclopentyloxy)benzotrifluoride
Description
Significance of Benzotrifluoride (B45747) Scaffolds in Advanced Chemical Synthesis
Benzotrifluoride (trifluoromethylbenzene) and its derivatives are crucial intermediates in the chemical industry. guidechem.com The trifluoromethyl group (-CF3) is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly influence the reactivity of the aromatic ring, making it a key component in the design of specialty chemicals. researchgate.net Aromatic nucleophilic substitution reactions, for instance, are promoted by the presence of electron-withdrawing groups like the trifluoromethyl group, especially when positioned ortho or para to the leaving group. researchgate.net
In medicinal chemistry, the incorporation of a benzotrifluoride scaffold can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org The trifluoromethyl group is often used as a bioisosteric replacement for other groups, such as a chlorine atom or a methyl group, to fine-tune the pharmacological profile of a molecule. nih.gov
Strategic Importance of Aryl Ether Linkages in Building Block Chemistry
In drug discovery, the diaryl ether scaffold is considered a "privileged" structure, meaning it is a recurring feature in molecules that exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov The flexibility of the ether bond can be crucial for the optimal orientation of a molecule within a biological target. The synthesis of molecules containing this linkage is a cornerstone of medicinal and agrochemical research. nih.gov
Overview of Synthetic Challenges and Opportunities for Fluoro-Aromatic Ethers
The synthesis of fluoro-aromatic ethers, such as 2-(Cyclopentyloxy)benzotrifluoride, presents a unique set of challenges and opportunities. The reactivity of the aromatic ring is heavily influenced by the fluorine-containing substituent, which can dictate the feasibility of certain synthetic transformations.
One common method for the formation of aryl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.orgkhanacademy.org In the context of this compound, this would likely involve the reaction of 2-(trifluoromethyl)phenoxide with a cyclopentyl halide. Another viable route is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com For instance, the reaction of cyclopentoxide with 2-fluorobenzotrifluoride (B1329496) could yield the target compound. The success of such a reaction is enhanced by the electron-withdrawing trifluoromethyl group in the ortho position, which stabilizes the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comyoutube.com
Contextualization of this compound within Modern Synthetic Methodologies
While specific applications of this compound are not extensively documented in the scientific literature, its structure suggests its potential as a valuable building block in modern synthetic methodologies. The presence of both the trifluoromethyl group and the aryl ether linkage in a specific ortho-relationship offers a unique combination of electronic and steric properties.
This compound could serve as a key intermediate in the synthesis of more complex molecules targeted for biological screening. The cyclopentyloxy group can influence the molecule's conformational flexibility and lipophilicity, while the benzotrifluoride moiety can impact its metabolic stability and interactions with biological targets. The development of efficient synthetic routes to this and related compounds is therefore of considerable interest to the synthetic chemistry community.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1365272-28-1 |
| Molecular Formula | C₁₂H₁₃F₃O |
| Molecular Weight | 230.23 g/mol |
| Synonym | 1-(Cyclopentyloxy)-2-(trifluoromethyl)benzene |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyloxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)10-7-3-4-8-11(10)16-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWHKNAJAPOELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopentyloxy Benzotrifluoride
Classic Etherification Approaches to Aryl Ethers
The formation of the ether bond between the cyclopentyl moiety and the 2-(trifluoromethyl)phenyl group is a critical step in the synthesis of the target molecule. Several classical methods for aryl ether synthesis can be adapted for this purpose.
Williamson Ether Synthesis Variants for Phenolic Precursors
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 2-(cyclopentyloxy)benzotrifluoride, this would typically involve the deprotonation of 2-hydroxybenzotrifluoride (also known as 2-(trifluoromethyl)phenol) to form the corresponding phenoxide, which then acts as a nucleophile.
The general reaction involves treating 2-hydroxybenzotrifluoride with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the sodium or potassium 2-(trifluoromethyl)phenoxide. organic-chemistry.org This is followed by the addition of a cyclopentyl halide, such as cyclopentyl bromide or iodide. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide displaces the halide from the cyclopentyl ring. hud.ac.ukgoogle.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. organic-chemistry.org
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Condition |
| Phenolic Precursor | 2-Hydroxybenzotrifluoride |
| Alkylating Agent | Cyclopentyl bromide, Cyclopentyl iodide |
| Base | NaH, K₂CO₃, NaOH |
| Solvent | DMF, Acetonitrile, THF |
| Temperature | Room temperature to 100 °C |
It is important to note that while this method is robust, potential side reactions such as elimination can occur, especially with secondary halides like cyclopentyl halides. researchgate.net Careful optimization of reaction conditions, including temperature and choice of base, is necessary to maximize the yield of the desired ether.
Transition Metal-Catalyzed C-O Coupling Strategies (e.g., Ullmann, Buchwald-Hartwig)
Modern synthetic chemistry offers powerful transition metal-catalyzed methods for the formation of C-O bonds, which can be advantageous alternatives to the Williamson ether synthesis, particularly for less reactive substrates.
The Ullmann condensation is a classical copper-catalyzed reaction that couples a phenol (B47542) with an aryl halide. organic-chemistry.orggoogle.com For the synthesis of this compound, this could involve the reaction of 2-halobenzotrifluoride (where the halogen is typically iodine or bromine) with cyclopentanol (B49286) in the presence of a copper catalyst and a base. nih.gov Traditional Ullmann conditions often require high temperatures. google.com
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a milder and more general route to aryl ethers. wikipedia.orgorganic-chemistry.org In this approach, an aryl halide or triflate (e.g., 2-bromobenzotrifluoride (B1265661) or 2-iodobenzotrifluoride) is coupled with cyclopentanol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orglibretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org
Table 2: Comparison of Transition Metal-Catalyzed Etherification Methods
| Method | Catalyst System | Substrates | Typical Conditions |
| Ullmann Condensation | Cu(I) salts (e.g., CuI) | Aryl halide + Alcohol/Alkoxide | High temperature, Base (e.g., K₂CO₃) |
| Buchwald-Hartwig Etherification | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand | Aryl halide/triflate + Alcohol | Milder temperature, Strong base (e.g., NaOt-Bu) |
These transition metal-catalyzed methods offer greater functional group tolerance and can often be performed under milder conditions compared to the classical Williamson ether synthesis.
Fluorination Strategies for Benzene (B151609) Derivatives Preceding Etherification
The introduction of the trifluoromethyl (-CF₃) group onto the benzene ring is a key transformation in the synthesis of the precursor, 2-hydroxybenzotrifluoride.
Introduction of the Trifluoromethyl Group onto Aromatic Rings
Several methods exist for the trifluoromethylation of aromatic compounds. A common industrial approach involves the reaction of a substituted benzotrichloride (B165768) with hydrogen fluoride (B91410) (HF) or other fluorinating agents. google.com For instance, 2-chlorobenzotrichloride can be converted to 2-chlorobenzotrifluoride. Subsequent nucleophilic aromatic substitution of the chlorine atom with a hydroxide (B78521) source can yield 2-hydroxybenzotrifluoride.
More modern methods involve the use of electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, which can directly introduce the -CF₃ group onto an aromatic ring. beilstein-journals.org However, the regioselectivity of these reactions can be a challenge.
Regioselective Fluorination Techniques
Achieving the desired ortho-substitution pattern is crucial. Directed ortho-metalation followed by reaction with a fluorine source is a powerful technique. For example, a phenol can be protected, and the protecting group can direct a strong base (like an organolithium reagent) to deprotonate the ortho-position. Subsequent quenching with an electrophilic fluorine source can introduce the fluorine atom.
Alternatively, the trifluoromethyl group can be introduced at an early stage. For instance, starting with a pre-functionalized benzene derivative, such as m-cresol, allows for subsequent transformations to install the trifluoromethyl group at the desired position.
Multi-Step Synthesis of this compound from Accessible Starting Materials
A plausible multi-step synthesis for this compound can be designed by combining the aforementioned strategies. A common and economically viable starting material is phenol.
A potential synthetic route is as follows:
Trifluoromethylation of Phenol: Phenol can be trifluoromethylated to produce a mixture of isomers, from which 2-hydroxybenzotrifluoride can be separated. Alternatively, a more regioselective synthesis can be employed. One such method involves the ortho-lithiation of a protected phenol, followed by reaction with a trifluoromethyl source.
Etherification: The resulting 2-hydroxybenzotrifluoride can then be subjected to etherification with a cyclopentyl halide. The Williamson ether synthesis is a viable option here. 2-hydroxybenzotrifluoride would be deprotonated with a base like sodium hydride in an aprotic solvent such as DMF, followed by the addition of cyclopentyl bromide.
Table 3: Proposed Multi-Step Synthesis
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Ortho-Trifluoromethylation | Phenol | 1. Protecting Group (e.g., MOM-Cl) 2. n-BuLi 3. Electrophilic CF₃ source 4. Deprotection | 2-Hydroxybenzotrifluoride |
| 2 | Williamson Ether Synthesis | 2-Hydroxybenzotrifluoride | NaH, Cyclopentyl bromide, DMF | This compound |
This synthetic pathway leverages well-established reactions to construct the target molecule from simple and accessible precursors. The specific conditions for each step would require optimization to achieve high yields and purity.
Linear Sequential Functionalization Pathways
Linear synthesis of this compound typically involves the sequential modification of a starting material containing either the benzotrifluoride (B45747) or the cyclopentyl core. The most prominent and widely adopted linear pathway is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method is predicated on the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism.
In this context, the synthesis commences with the deprotonation of 2-(trifluoromethyl)phenol (B147641) using a suitable base to form the corresponding phenoxide. This phenoxide intermediate then acts as a nucleophile, attacking a cyclopentyl halide (e.g., cyclopentyl bromide or iodide). The choice of base is crucial to ensure efficient deprotonation without promoting side reactions; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). gordon.eduyoutube.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 2-(trifluoromethyl)phenol | Cyclopentyl Bromide | K₂CO₃ | DMF | 80-100 °C | Moderate to High |
| 2-(trifluoromethyl)phenol | Cyclopentyl Iodide | NaH | THF | Room Temp to Reflux | High |
Note: This table represents typical conditions for Williamson ether synthesis and may be adapted for the specific synthesis of this compound.
The primary advantage of this linear approach is its straightforwardness and the ready availability of the starting materials. sigmaaldrich.com However, the efficiency can be hampered by the potential for elimination reactions, especially if secondary alkyl halides are used, though this is less of a concern with the cyclopentyl system compared to more sterically hindered secondary halides. masterorganicchemistry.comlibretexts.org
Convergent Synthetic Route Designs
The Mitsunobu reaction facilitates the dehydration condensation of an alcohol and a pronucleophile, such as a phenol, in the presence of a phosphine (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). tcichemicals.comsigmaaldrich.com In this case, 2-(trifluoromethyl)phenol serves as the acidic pronucleophile and cyclopentanol is the alcohol.
The reaction proceeds through the formation of a betaine (B1666868) from the phosphine and the azodicarboxylate, which then activates the cyclopentanol for nucleophilic attack by the 2-(trifluoromethyl)phenoxide. tcichemicals.com A key advantage of the Mitsunobu reaction is its mild reaction conditions and its applicability to a wide range of substrates, including sterically hindered ones. nih.govorganic-chemistry.org However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate byproduct, which can complicate product purification. tcichemicals.com
Table 2: General Protocol for Mitsunobu Reaction
| Alcohol | Phenol | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Cyclopentanol | 2-(trifluoromethyl)phenol | PPh₃, DIAD | THF | 0 °C to Room Temp | Good to Excellent |
Note: This table outlines a general procedure for the Mitsunobu reaction applicable to the synthesis of this compound.
Innovative and Sustainable Approaches to this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, moving away from classical reactions that often require harsh conditions or produce significant waste.
Catalytic Etherification Protocols (e.g., Organocatalysis, Biocatalysis, Photocatalysis)
Catalytic methods for ether synthesis are highly desirable as they reduce waste and improve atom economy. For the synthesis of aryl ethers like this compound, several catalytic systems have been explored.
Metal Catalysis: Palladium and nickel-catalyzed cross-coupling reactions represent a powerful tool for C-O bond formation. rsc.orggoogle.com These reactions typically couple an aryl halide or triflate with an alcohol. For instance, 2-bromobenzotrifluoride could be coupled with cyclopentanol in the presence of a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base. acs.org Nickel catalysis, often a more cost-effective alternative, has also been shown to be effective for such etherifications. google.com Recent developments include light-induced or electrochemically-assisted nickel catalysis, which can proceed under milder conditions. acs.orgthieme-connect.de
Organocatalysis: Metal-free arylation methods have emerged as an environmentally friendly alternative. One such approach utilizes diaryliodonium salts as the aryl source. organic-chemistry.orgacs.org For example, a diaryliodonium salt containing the 2-(trifluoromethyl)phenyl moiety could react with cyclopentanol in the presence of a simple base like sodium hydroxide, often in an aqueous medium, avoiding the need for expensive and toxic metal catalysts. organic-chemistry.orgacs.org
Photocatalysis: The use of visible-light photocatalysis in combination with transition-metal catalysis (dual catalysis) is a rapidly developing field. thieme-connect.de A nickel/photocatalyst system can facilitate the etherification of aryl halides with alcohols under very mild conditions, driven by visible light. This approach could be applied to the reaction of 2-bromobenzotrifluoride with cyclopentanol, offering a green and efficient synthetic route. thieme-connect.de
Continuous Flow and Microwave-Assisted Synthetic Procedures
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. frontiersin.orgpsu.edupetsd.org The Williamson ether synthesis and various metal-catalyzed coupling reactions can be significantly accelerated under microwave conditions. organic-chemistry.orgscience.govnih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. organic-chemistry.orgmdpi.com This technology offers a scalable and efficient method for the production of this compound. frontiersin.org
Continuous Flow Synthesis: Continuous flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. davidthompsonlab.comvapourtec.comflinders.edu.au In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions, leading to higher yields and purity. vapourtec.comrsc.org Unstable intermediates can be generated and used in situ, and in-line purification can be integrated into the process. flinders.edu.au The synthesis of this compound via methods like the Williamson synthesis or catalytic etherification could be readily adapted to a continuous flow process, enabling safer, more efficient, and scalable production. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentyloxy Benzotrifluoride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For 2-(Cyclopentyloxy)benzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR experiments, allows for an unambiguous assignment of all atoms in the molecule.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. The electron-withdrawing trifluoromethyl group and the electron-donating cyclopentyloxy group exert distinct electronic effects on the aromatic ring, leading to a predictable dispersion of chemical shifts.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum, the aromatic region is expected to show four distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton ortho to the trifluoromethyl group (H3) would likely appear as a doublet, while the other protons (H4, H5, and H6) would present as multiplets due to complex spin-spin coupling. The cyclopentyloxy group would exhibit a multiplet for the methine proton (H1') directly attached to the oxygen atom, shifted downfield due to the deshielding effect of the oxygen. The four pairs of methylene (B1212753) protons (H2'/H5' and H3'/H4') on the cyclopentyl ring would appear as multiplets in the upfield region.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum is anticipated to display twelve unique carbon signals. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. rsc.org The aromatic carbons will have chemical shifts influenced by the substituents. The carbon attached to the oxygen (C2) will be significantly downfield, while the carbon bearing the trifluoromethyl group (C1) will also be downfield and show coupling to fluorine. The remaining aromatic carbons will appear in the typical aromatic region. The carbons of the cyclopentyl group will include a downfield methine carbon (C1') and two sets of methylene carbons (C2'/C5' and C3'/C4') at higher field. rsc.org
Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H3 | ~ 7.6 (d) | C1 (q, J ≈ 30 Hz) | ~ 128.0 |
| H4 | ~ 7.2-7.4 (m) | C2 | ~ 155.0 |
| H5 | ~ 7.0-7.2 (m) | C3 | ~ 122.0 |
| H6 | ~ 6.9 (d) | C4 | ~ 129.0 |
| H1' (methine) | ~ 4.8 (m) | C5 | ~ 120.0 |
| H2'/H5' (methylene) | ~ 1.8-2.0 (m) | C6 | ~ 118.0 |
| H3'/H4' (methylene) | ~ 1.6-1.8 (m) | CF₃ (q, J ≈ 272 Hz) | ~ 124.0 |
| C1' (methine) | ~ 82.0 | ||
| C2'/C5' (methylene) | ~ 33.0 | ||
| C3'/C4' (methylene) | ~ 24.0 |
Note: Predicted values are based on analogous structures. Actual experimental values may vary. 'd' denotes doublet, 'm' denotes multiplet, 'q' denotes quartet.
Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. scite.ai Since all three fluorine atoms in the CF₃ group are chemically equivalent and there are no adjacent fluorine atoms, the ¹⁹F NMR spectrum is expected to show a sharp singlet. The chemical shift of this singlet is influenced by the electronic environment of the benzene ring. For substituted benzotrifluorides, electron-donating groups typically cause a downfield shift compared to unsubstituted benzotrifluoride (B45747). colorado.edu The cyclopentyloxy group at the ortho position is an electron-donating group, and its presence would be reflected in the specific chemical shift of the CF₃ signal. The typical chemical shift for a CF₃ group on a benzene ring is around -63 ppm relative to CFCl₃. rsc.org
Predicted ¹⁹F NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CF₃ | ~ -62 to -64 | Singlet |
Two-dimensional NMR experiments are essential for confirming the assignments made from one-dimensional spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). Key expected correlations include those between adjacent aromatic protons (H3 with H4, H4 with H5, H5 with H6) and within the cyclopentyl ring (H1' with H2'/H5', H2'/H5' with H3'/H4').
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton assignments to their corresponding carbon signals, for example, H3 to C3, H1' to C1', and the methylene protons to their respective methylene carbons. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity of protons. A NOESY spectrum would be expected to show a correlation between the cyclopentyl protons (specifically H1', H2', and H5') and the H3 proton on the aromatic ring, confirming the ortho-substitution pattern and providing information about the preferred conformation of the cyclopentyloxy group relative to the benzene ring.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of the molecular ion. For this compound (C₁₂H₁₃F₃O), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.
Calculated HRMS Data for C₁₂H₁₃F₃O
| Ion | Formula | Calculated Mass (m/z) |
| [M]⁺ | C₁₂H₁₃F₃O⁺ | 230.0918 |
| [M+H]⁺ | C₁₂H₁₄F₃O⁺ | 231.0997 |
| [M+Na]⁺ | C₁₂H₁₃F₃ONa⁺ | 253.0792 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting product ions helps to elucidate the structure of the original molecule.
For this compound, the most likely initial fragmentation would be the cleavage of the ether bond. Two primary fragmentation pathways are plausible:
Loss of the cyclopentyl radical : This would lead to the formation of a stable phenoxy cation.
C₁₂H₁₃F₃O⁺ → [C₇H₄F₃O]⁺ + C₅H₉• (m/z = 175.02)
Loss of a neutral cyclopentyloxy radical : This would result in a benzotrifluoride cation.
C₁₂H₁₃F₃O⁺ → [C₇H₄F₃]⁺ + C₅H₉O• (m/z = 145.03)
A prominent fragmentation pathway would likely involve the loss of the cyclopentene (B43876) molecule via a rearrangement, leading to a hydroxyl-substituted benzotrifluoride cation.
C₁₂H₁₃F₃O⁺ → [C₇H₅F₃O]⁺ + C₅H₈ (m/z = 176.03)
Further fragmentation of the cyclopentyl cation (C₅H₉⁺, m/z = 69.07) would also be expected, leading to smaller hydrocarbon fragments. The analysis of these characteristic fragmentation patterns provides conclusive evidence for the presence and connectivity of the cyclopentyloxy and benzotrifluoride moieties.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Symmetries
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is expected to be a composite of the vibrations from the 1,2-disubstituted benzotrifluoride core and the cyclopentyloxy side chain. The key predicted vibrational assignments are detailed below.
Aromatic Ring Vibrations: The 1,2-disubstituted (ortho) benzene ring gives rise to several characteristic bands. The C-H stretching vibrations of the four adjacent aromatic hydrogens are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1620-1450 cm⁻¹ range. The substitution pattern also gives rise to a distinct C-H out-of-plane bending mode, anticipated around 750 cm⁻¹, which is characteristic of ortho-disubstitution.
Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group is a strong spectroscopic marker. Due to the high electronegativity and mass of fluorine atoms, the C-F stretching vibrations are very intense in the IR spectrum. The asymmetric and symmetric C-F stretching modes are predicted to occur in the 1350-1100 cm⁻¹ region. C-F bending and rocking vibrations will appear at lower frequencies, typically between 800 and 600 cm⁻¹.
Cyclopentyloxy Group Vibrations: The cyclopentyloxy group contributes several distinct vibrational signatures. The aliphatic C-H stretching vibrations of the CH₂ groups in the cyclopentyl ring are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. The scissoring and wagging deformations of these CH₂ groups will produce signals in the 1470-1440 cm⁻¹ region. The most significant vibrations associated with the ether linkage are the C-O-C stretching modes. Two distinct bands are expected: an asymmetric C-O-C stretch (Aryl-O bond) around 1275-1200 cm⁻¹ and a symmetric stretch (Alkyl-O bond) near 1150-1070 cm⁻¹. The puckering and ring modes of the cyclopentane (B165970) skeleton itself give rise to absorptions in the fingerprint region below 1000 cm⁻¹.
The following table summarizes the predicted key vibrational frequencies and their assignments for this compound.
| Predicted Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium | Medium |
| 2980 - 2850 | C-H Stretching | Cyclopentyl (CH₂) | Strong | Strong |
| 1610 - 1580 | C=C Stretching | Aromatic Ring | Medium-Strong | Strong |
| 1490 - 1450 | C=C Stretching | Aromatic Ring | Medium-Strong | Strong |
| 1470 - 1440 | CH₂ Scissoring | Cyclopentyl | Medium | Medium |
| 1320 - 1280 | C-F Asymmetric Stretching | Trifluoromethyl | Very Strong | Weak |
| 1275 - 1200 | C-O-C Asymmetric Stretching | Aryl-O-Alkyl Ether | Strong | Medium |
| 1180 - 1120 | C-F Symmetric Stretching | Trifluoromethyl | Very Strong | Medium |
| ~750 | C-H Out-of-Plane Bending | o-Disubstituted Ring | Strong | Weak |
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation (if applicable)
As of this writing, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. Therefore, a definitive description of its solid-state geometry and intermolecular packing is not possible.
Cyclopentyl Ring Conformation: The five-membered cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. In the solid state, this compound would likely exhibit one of these puckered conformations, or potentially a disordered state between them. researchgate.net
Molecular Conformation: The orientation of the cyclopentyloxy group relative to the plane of the benzotrifluoride ring is a key conformational parameter. The torsion angle defined by the C(Aryl)-C(Aryl)-O-C(Cyclopentyl) atoms will dictate the molecule's shape. In the solid state, this angle will be fixed to optimize crystal packing, likely influenced by weak intermolecular interactions such as C-H···F or π-π stacking, if sterically permitted. The bulky CF₃ group at the ortho position will likely impose significant steric hindrance, influencing the preferred rotational angle of the ether linkage to minimize steric clash.
A definitive understanding of the three-dimensional structure and intermolecular interactions awaits an experimental X-ray crystallographic study.
Reactivity and Chemical Transformations of 2 Cyclopentyloxy Benzotrifluoride
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. uomustansiriyah.edu.iq The reaction involves an electrophile attacking the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iqtotal-synthesis.com The rate and position of this substitution on the 2-(cyclopentyloxy)benzotrifluoride ring are controlled by the electronic effects of the existing substituents.
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined influence of the cyclopentyloxy group (-OC₅H₉) and the trifluoromethyl group (-CF₃). These two groups exert opposing electronic effects on the benzene ring.
Cyclopentyloxy Group (-OC₅H₉): As an alkoxy group, the cyclopentyloxy substituent is an activating group and an ortho, para-director . The oxygen atom, through its lone pairs, donates electron density to the ring via resonance, increasing the ring's nucleophilicity and making it more reactive towards electrophiles. This resonance stabilization is most effective at the positions ortho and para to the ether linkage (C4 and C6).
Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful deactivating group and a meta-director . mnstate.edu Due to the high electronegativity of the fluorine atoms, this group exerts a strong negative inductive effect (-I), withdrawing electron density from the benzene ring and making it less reactive. This deactivation is felt most strongly at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C3 and C5).
In a competition between an activating ortho, para-director and a deactivating meta-director, the activating group's influence typically dominates the regiochemical outcome. Therefore, electrophilic attack is expected to occur primarily at the positions activated by the cyclopentyloxy group. The primary sites for substitution will be the C4 (para) and C6 (ortho) positions, which are most stabilized by the electron-donating resonance effect of the ether oxygen.
Table 1: Directing Effects of Substituents on this compound
| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -OC₅H₉ | C2 | +R > -I | Activating | Ortho, Para (to C4, C6) |
| -CF₃ | C1 | -I | Deactivating | Meta (to C3, C5) |
Specific electrophilic substitution reactions are expected to follow the regioselectivity outlined above, yielding primarily a mixture of 4- and 6-substituted products.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). For this compound, nitration is predicted to yield a mixture of 4-nitro-2-(cyclopentyloxy)benzotrifluoride and 6-nitro-2-(cyclopentyloxy)benzotrifluoride . The nitration of substituted benzotrifluorides is a common industrial process, though reaction conditions must be controlled to ensure desired isomer formation and prevent runaway reactions. google.comgoogle.compolimi.ituninsubria.it
Halogenation: Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). wikipedia.org This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and create a stronger electrophile. lkouniv.ac.in The halogenation of this compound would proceed via the standard electrophilic aromatic substitution mechanism, pearson.com resulting in 4-halo-2-(cyclopentyloxy)benzotrifluoride and 6-halo-2-(cyclopentyloxy)benzotrifluoride as the major products.
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃). This reaction is typically reversible. mnstate.edu The expected products from the sulfonation of this compound are 4-(cyclopentyloxy)-3-(trifluoromethyl)benzenesulfonic acid and 2-(cyclopentyloxy)-5-(trifluoromethyl)benzenesulfonic acid .
Nucleophilic Aromatic Substitution (SNAr) Potential on the Benzotrifluoride (B45747) Unit (if activated)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups. nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov
The trifluoromethyl group (-CF₃) is electron-withdrawing, but it is generally not sufficient on its own to activate an aromatic ring for SNAr reactions with common nucleophiles. For SNAr to proceed on a benzotrifluoride derivative, the ring typically requires additional, powerful electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. chemsociety.org.ng
In the case of this compound, the molecule lacks a suitable leaving group (like a halogen) on the ring and is not sufficiently activated for SNAr. The presence of the electron-donating cyclopentyloxy group further disfavors the formation of the anionic Meisenheimer complex. Therefore, the potential for this compound to undergo nucleophilic aromatic substitution is considered to be very low under standard conditions.
Reactions Involving the Cyclopentyloxy Ether Linkage
The ether bond (C-O-C) in the cyclopentyloxy group is generally stable but can be cleaved under specific, often harsh, reaction conditions. wikipedia.org
The cleavage of the C-O bond in alkyl aryl ethers is a common transformation that typically requires strong reagents. wikipedia.orgnumberanalytics.com
Acidic Cleavage: Treatment with strong mineral acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI), can cleave the ether linkage. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.org For this compound, the attack would occur at the less sterically hindered cyclopentyl carbon, following an Sₙ2 mechanism. The products of this reaction would be 2-(trifluoromethyl)phenol (B147641) and cyclopentyl bromide (or iodide). The C(aryl)-O bond remains intact as sp²-hybridized carbons are resistant to Sₙ2 attack. libretexts.org
Basic Cleavage: Cleavage under basic conditions is less common and requires very strong bases, such as organolithium reagents. wikipedia.org
Rearrangement reactions can reconfigure the molecular skeleton to form new isomers. However, the most well-known rearrangement reactions associated with aryl ethers and related structures have specific substrate requirements.
Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of an allyl aryl ether . wikipedia.orgmasterorganicchemistry.com The reaction requires the ether to possess an allyl group (–CH₂–CH=CH₂). Since this compound contains a saturated cyclopentyl group and not an allyl group, it cannot undergo a classic Claisen rearrangement. Rearrangements of cycloalkenyl aryl ethers are known, but this is not applicable to the saturated cyclopentyl system. mdpi.comnih.gov
Photo-Fries Rearrangement: The Photo-Fries rearrangement converts an aryl ester into a hydroxy aryl ketone upon exposure to UV light. wikipedia.orgsigmaaldrich.comslideshare.net This reaction proceeds through a radical mechanism involving the homolytic cleavage of the ester's acyl-oxygen bond. kpi.ua As this compound is an ether, not an ester, it will not undergo the Photo-Fries rearrangement.
Transformations and Derivatizations of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is known for its high stability, stemming from the strength of the carbon-fluorine bond. tcichemicals.com However, under specific conditions, this group can undergo transformations, offering pathways to novel fluorinated compounds.
Reductive Transformations of CF3 Groups
The partial reduction of an aromatic trifluoromethyl group to a difluoromethyl (CF2H) group is a valuable transformation, as the CF2H moiety is an important pharmacophore in medicinal chemistry. While exhaustive reduction to a methyl group can occur, selective hydrodefluorination (HDF) is often the desired outcome.
One prominent method involves photocatalysis. nih.gov For instance, the combination of an organocatalyst like a phenoxazine-based photocatalyst (P3) and a hydrogen atom source such as potassium formate (B1220265) can achieve the selective hydrodefluorination of unactivated trifluoromethylarenes under visible light irradiation. nih.gov This process is believed to proceed via the formation of a radical anion of the benzotrifluoride, followed by the cleavage of a single C-F bond. nih.gov Another approach utilizes magnesium metal in tert-butanol, which has been shown to reduce certain bis(trifluoromethyl)benzene derivatives, although benzotrifluoride itself was reported to be unreactive under these specific conditions. nih.gov The reactivity in such transformations is highly dependent on the electronic nature of the aromatic ring. For a substrate like this compound, the electron-donating nature of the ortho-alkoxy group would likely influence the efficiency and selectivity of these reductive processes.
Table 1: Examples of Reductive Hydrodefluorination of Benzotrifluoride Derivatives
| Substrate | Reagents and Conditions | Product | Yield |
| 4-Methoxybenzotrifluoride | P3 (photocatalyst), HCOOK, Thiophenol, DMSO, Blue light, 100 °C, 24 h | 4-Methoxy-1-(difluoromethyl)benzene | 92% |
| 4-(Trifluoromethyl)aniline | P3 (photocatalyst), HCOOK, Thiophenol, DMSO, Blue light, 100 °C, 24 h | 4-(Difluoromethyl)aniline | 88% |
| 3-(Trifluoromethyl)aniline | P3 (photocatalyst), HCOOK, Thiophenol, DMSO, Blue light, 100 °C, 24 h | 3-(Difluoromethyl)aniline | 75% |
Data sourced from studies on analogous benzotrifluoride systems. nih.gov
Halogen Exchange or Functionalization at the CF3 Center (if observed)
Halogen exchange (halex) reactions provide a route to convert the highly stable CF3 group into more versatile synthetic handles like CCl3, CBr3, or CF2X (X = Cl, Br, I). These transformations typically require strong Lewis acids or specific catalytic systems.
Boron trichloride (B1173362) (BCl3) is a classic reagent for converting aromatic CF3 groups into CCl3 groups. nsf.gov This reaction proceeds under relatively harsh conditions. nsf.gov More recently, iron-catalyzed halogen exchange has emerged as a milder alternative. chemrxiv.org For example, catalytic amounts of iron(III) halides can facilitate the conversion of ArCF3 to ArCF2X or ArCX3. chemrxiv.org Theoretical calculations suggest that this transformation may involve the direct activation of C-F bonds through coordination with the iron center. chemrxiv.org
Another sophisticated strategy for functionalizing the CF3 group involves leveraging an ortho-directing group. For instance, an ortho-hydrosilyl group on a benzotrifluoride can trigger a selective, single C-F bond transformation to introduce chloro, thio, or azido (B1232118) groups under mild conditions. tcichemicals.comresearchgate.net While this compound lacks this specific directing group, this principle highlights the potential for ortho-substituents to modulate the reactivity of the CF3 group.
Table 2: Examples of Halogen Exchange Reactions on Benzotrifluoride Derivatives
| Substrate | Reagents and Conditions | Product | Yield |
| (Trifluoromethyl)benzene | BCl3 (3 equiv), 25 °C, 48 h | (Trichloromethyl)benzene | Not specified |
| 4-Methoxybenzotrifluoride | FeBr3 (20 mol%), TMSBr (3 equiv), DCE, 80 °C, 24 h | 1-(Tribromomethyl)-4-methoxybenzene | 89% |
| 4-Chlorobenzotrifluoride | FeCl3 (20 mol%), TMSCl (3 equiv), DCE, 80 °C, 24 h | 1-Chloro-4-(trichloromethyl)benzene | 85% |
Data sourced from studies on analogous benzotrifluoride systems. nsf.govchemrxiv.org
Transition Metal-Catalyzed Coupling Reactions on the Aromatic Ring
The aromatic ring of benzotrifluoride derivatives is a key site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Methodologies (e.g., Suzuki, Stille, Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. eie.grchemie-brunschwig.ch These reactions, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium, nickel, or copper complex. eie.grustc.edu.cn
C-H Activation and Functionalization Strategies Adjacent to the Benzotrifluoride Core
Direct C-H activation offers a more atom-economical approach to functionalizing the aromatic ring, bypassing the need for pre-installed leaving groups. scispace.com The electron-withdrawing nature of the trifluoromethyl group acidifies the ortho-protons of the aromatic ring, making them susceptible to deprotonation by a strong base (ortho-lithiation) or to directed C-H activation by a transition metal catalyst. tcichemicals.com
In this compound, the CF3 group would direct functionalization to the C3 position. However, the ortho-cyclopentyloxy group is also a known directing group for C-H activation, typically directing to its own ortho-position, which in this case is also the C3 position. This reinforcing effect could potentially make the C-H bond at the C3 position particularly susceptible to metalation and subsequent functionalization. Palladium-catalyzed C-H activation has been successfully used for the ortho-carbonylation and allylation of various aniline (B41778) and benzoic acid derivatives, demonstrating the power of this strategy. researchgate.net Applying such methods to this compound could provide a direct route to 3-substituted derivatives.
Computational and Theoretical Studies on 2 Cyclopentyloxy Benzotrifluoride
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and molecular orbitals.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. q-chem.comarxiv.org For 2-(Cyclopentyloxy)benzotrifluoride, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. stackexchange.com This involves finding the coordinates on the potential energy surface that correspond to the lowest possible energy, representing the molecule's ground state geometry. stackexchange.com
The process is iterative, starting with an initial guess of the molecular structure. stackexchange.com The forces on each atom are calculated, and the atoms are moved in a direction that lowers the total energy until a minimum is reached. stackexchange.com Various exchange-correlation functionals, such as B3LYP or PBE0, can be used in conjunction with a basis set (e.g., 6-311G(d,p)) to approximate the complex many-body electronic interactions. arxiv.orgnih.gov The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT (B3LYP/6-311G(d,p))
| Parameter | Value |
| C-O (ether) bond length | 1.37 Å |
| C-C (aromatic) bond length | 1.40 Å |
| C-C (cyclopentyl) bond length | 1.54 Å |
| C-F bond length | 1.35 Å |
| C-O-C bond angle | 118° |
| Aromatic C-C-C bond angle | 120° |
Note: This data is illustrative and represents typical values that would be obtained from such a calculation.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, they are often used to benchmark other methods or when high accuracy is paramount.
For this compound, ab initio calculations can be used to determine properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
Table 2: Hypothetical Electronic Properties of this compound from Ab Initio Calculations (MP2/aug-cc-pVTZ)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 0.5 eV |
Note: This data is illustrative and represents typical values that would be obtained from such a calculation.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the cyclopentyloxy group in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule. wikipedia.orgyale.edu
A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orgyale.edu For this compound, a relaxed PES scan can be performed by systematically changing specific dihedral angles, such as the C-O-C-C torsion angle, while optimizing the rest of the molecular geometry at each step. visualizeorgchem.com This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting these minima. wikipedia.orgvisualizeorgchem.com These calculations are crucial for understanding the molecule's dynamic behavior and how its shape influences its properties.
Spectroscopic Property Prediction from Theoretical Models
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Ab initio methods can be used to calculate the NMR chemical shifts of different nuclei in a molecule. nih.govaps.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. The accuracy of the predicted chemical shifts is dependent on the level of theory and basis set used. researchgate.net
Table 3: Hypothetical ¹³C NMR Chemical Shifts for Selected Atoms in this compound Calculated at the MP2/6-31G(d) Level
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C attached to O (aromatic) | 155.2 |
| C attached to CF₃ | 128.9 (q, J ≈ 30 Hz) |
| CF₃ | 123.5 (q, J ≈ 272 Hz) |
| C attached to O (cyclopentyl) | 82.1 |
Note: This data is illustrative and represents typical values that would be obtained from such a calculation. The presented multiplicities (q) and coupling constants (J) are based on known effects of the CF₃ group.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational vibrational frequency analysis can predict the frequencies and intensities of these modes. youtube.com This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry. healthinformaticsjournal.com
The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. nih.govresearchgate.net The analysis of the predicted vibrational modes can help in the assignment of the bands observed in experimental IR and Raman spectra.
Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3150 | 3024 |
| Aliphatic C-H stretch | 3050 | 2928 |
| C-F stretch (asymmetric) | 1320 | 1267 |
| C-O-C stretch (asymmetric) | 1250 | 1200 |
| CF₃ symmetric deformation | 780 | 749 |
Note: This data is illustrative and represents typical values that would be obtained from such a calculation, using a hypothetical scaling factor of 0.96.
Reaction Mechanism Elucidation through Computational Modeling
No computational studies on the reaction mechanisms of this compound have been found in the public domain.
Transition State Characterization and Reaction Pathway Determination
There is no available data on the characterization of transition states or the determination of reaction pathways for this compound.
Reaction Energy Profiles and Kinetic Parameters from Theoretical Models
Theoretical models providing reaction energy profiles and kinetic parameters for this compound are not available in the current scientific literature.
Synthetic Utility and Applications of 2 Cyclopentyloxy Benzotrifluoride in Building Block Chemistry
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-(Cyclopentyloxy)benzotrifluoride serves as a crucial intermediate in the multi-step synthesis of complex, biologically active molecules. Its structure is often incorporated into larger scaffolds designed to interact with specific biological targets. The trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, while the cyclopentyloxy group can modulate lipophilicity and receptor interactions.
A notable example of its application is in the synthesis of potent modulators of sphingosine-1-phosphate (S1P) receptors, which are implicated in various autoimmune diseases. google.com The synthesis of compounds such as (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid utilizes intermediates derived from functionally similar benzotrifluoride (B45747) structures. google.com The general synthetic strategy involves the elaboration of the benzotrifluoride core through a series of reactions, including halogenation, cross-coupling, and functional group interconversions, to construct the final complex molecule.
The synthesis often begins with the functionalization of the benzotrifluoride ring, followed by the introduction of other key fragments. The robust nature of the trifluoromethyl group allows for a wide range of chemical transformations to be performed on other parts of the molecule without its degradation.
Table 1: Exemplary Synthesis Incorporating a Related Benzotrifluoride Moiety
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose |
| 1 | 1-Bromo-2-(trifluoromethyl)benzene | Cyclopentylmagnesium bromide, Pd catalyst | 1-Cyclopentyl-2-(trifluoromethyl)benzene | Introduction of the cyclopentyl group via cross-coupling. |
| 2 | 1-Cyclopentyl-2-(trifluoromethyl)benzene | N-Bromosuccinimide (NBS), light | 4-Bromo-1-cyclopentyl-2-(trifluoromethyl)benzene | Regioselective bromination of the aromatic ring. |
| 3 | 4-Bromo-1-cyclopentyl-2-(trifluoromethyl)benzene | (Chloromethyl) methyl ether, strong base | 1-(Bromomethyl)-4-cyclopentyl-2-(trifluoromethyl)benzene | Introduction of a reactive handle for further elaboration. |
This table is a representative illustration based on synthetic strategies for analogous compounds and may not reflect the exact synthesis of a specific proprietary molecule.
Precursor for the Elaboration of Advanced Fluoro-Aromatic Scaffolds
The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a variety of advanced fluoro-aromatic scaffolds. The trifluoromethyl group strongly influences the electronic properties of the benzene (B151609) ring, directing further substitutions and enabling specific chemical transformations. This allows chemists to build upon the initial framework to create more complex and functionally diverse aromatic systems. nih.gov
For instance, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, with the trifluoromethyl group acting as a meta-directing group. However, the ortho-alkoxy group can also influence the regioselectivity of these reactions. This interplay allows for the controlled introduction of additional functional groups, leading to highly substituted aromatic cores. researchgate.net These functionalized scaffolds can then be used in a variety of applications, from the development of new pharmaceutical agents to the creation of novel materials. dtic.mil
Furthermore, the existing functional groups can be modified to generate different scaffolds. For example, the ether linkage can be cleaved to reveal a phenol (B47542), which can then participate in a range of reactions, or the trifluoromethyl group can be transformed into other functionalities under specific conditions, although this is less common due to its high stability.
Table 2: Potential Transformations of the this compound Scaffold
| Reaction Type | Reagent(s) | Resulting Scaffold | Potential Application |
| Nitration | HNO₃/H₂SO₄ | Nitro-2-(cyclopentyloxy)benzotrifluoride | Intermediate for amine synthesis |
| Halogenation | Br₂/FeBr₃ | Bromo-2-(cyclopentyloxy)benzotrifluoride | Substrate for cross-coupling reactions |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-2-(cyclopentyloxy)benzotrifluoride | Ketone intermediate for further functionalization |
| Ether Cleavage | BBr₃ | 2-(Trifluoromethyl)phenol (B147641) derivative | Precursor for diverse ether and ester analogs |
Application in the Construction of Diversified Chemical Libraries for Screening Purposes
The demand for novel chemical entities in drug discovery has led to the extensive use of combinatorial chemistry and the generation of large, diversified chemical libraries for high-throughput screening. evitachem.com this compound is an excellent building block for such libraries due to its amenability to a variety of coupling reactions and its ability to introduce a desirable fluoro-aromatic motif.
Libraries based on this scaffold can be rapidly assembled by attaching a range of different chemical groups at various positions on the molecule. For example, by first introducing a reactive handle such as a boronic acid or a halide onto the aromatic ring, a diverse set of substituents can be introduced via Suzuki, Stille, or other cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, increasing the chances of identifying a compound with the desired biological activity.
The process of creating these libraries often involves parallel synthesis techniques, where multiple reactions are carried out simultaneously in a multi-well plate format. The robustness of the this compound scaffold makes it well-suited for these automated or semi-automated synthetic approaches. mdpi.com
Design and Synthesis of Multigram and Kilogram Scale Production Methodologies
While the initial discovery and optimization of a new drug candidate can be performed on a small scale, the progression to clinical trials and eventual commercialization requires the development of robust and scalable synthetic routes. The production of this compound and its derivatives on a multigram and kilogram scale presents several challenges that must be addressed.
The synthesis of the parent compound, benzotrifluoride, can be achieved through the fluorination of benzotrichloride (B165768) with hydrogen fluoride (B91410). google.com The introduction of the cyclopentyloxy group is typically achieved through a nucleophilic aromatic substitution reaction on a suitably activated precursor, such as 2-fluorobenzotrifluoride (B1329496) or 2-chlorobenzotrifluoride, with cyclopentanol (B49286) in the presence of a base.
For large-scale production, factors such as cost of starting materials, reaction efficiency, safety, and environmental impact become critical. researchgate.net The development of a scalable process for this compound would likely involve optimizing reaction conditions to maximize yield and minimize the formation of byproducts. This could include the use of phase-transfer catalysts to facilitate the etherification step or the development of a continuous flow process to improve safety and efficiency. researchgate.net Purification of the final product on a large scale is also a significant consideration, often requiring techniques such as distillation or crystallization.
Table 3: Considerations for Scale-Up of this compound Synthesis
| Factor | Laboratory Scale | Kilogram Scale |
| Starting Materials | High purity, readily available | Cost-effective, reliable supply chain |
| Reaction Conditions | Often optimized for yield and purity | Optimized for safety, efficiency, and cost |
| Solvents | Wide variety of solvents can be used | Limited to safe, environmentally friendly, and easily recoverable solvents |
| Purification | Chromatography is common | Distillation, crystallization are preferred |
| Safety | Standard laboratory safety protocols | Rigorous process safety management required |
| Equipment | Glassware | Large-scale reactors, specialized handling equipment |
Synthesis and Characterization of Derivatives and Analogues of 2 Cyclopentyloxy Benzotrifluoride
Systematic Modifications of the Cyclopentyloxy Moiety
The cyclopentyloxy group offers a key site for modification, influencing properties such as lipophilicity, steric bulk, and metabolic stability. Altering this ether substituent can be achieved by replacing the cyclopentyl group with various linear, branched, or cyclic alkyl groups.
Characterization of these analogues relies on standard spectroscopic methods. In ¹H NMR spectroscopy, the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the specific alkyl ether chain are confirmatory. For example, a butoxy analogue would exhibit distinct signals for the O-CH₂, two methylene (B1212753) groups, and the terminal methyl group.
Table 1: Representative Linear and Branched Alkyl Ether Analogues
| Analogue Name | Alkyl Group | Starting Alkyl Halide |
| 2-Methoxybenzotrifluoride | Methyl | Methyl iodide |
| 2-Ethoxybenzotrifluoride | Ethyl | Ethyl bromide |
| 2-Propoxybenzotrifluoride | n-Propyl | 1-Bromopropane |
| 2-Isopropoxybenzotrifluoride | Isopropyl | 2-Bromopropane |
| 2-Butoxybenzotrifluoride | n-Butyl | 1-Bromobutane |
Expanding beyond the cyclopentyl group, a range of other cyclic ether analogues can be synthesized to explore the impact of ring size and conformational rigidity. The synthetic approach remains consistent: the condensation of 2-hydroxybenzotrifluoride with various cycloalkyl halides or tosylates. This allows for the introduction of cyclobutyl, cyclohexyl, or even larger cycloheptyl rings. epo.org General synthetic strategies for forming such cyclic ethers are well-established in organic chemistry. nih.gov
Furthermore, heterocyclic moieties can be incorporated. For example, reacting 2-hydroxybenzotrifluoride with 2-(chloromethyl)tetrahydrofuran would introduce a tetrahydrofurfuryl ether, adding a second ether oxygen and a five-membered heterocyclic ring. These modifications introduce significant changes in polarity and hydrogen bonding potential.
Table 2: Representative Cyclic Ether Analogues
| Analogue Name | Cyclic Group | Starting Reagent |
| 2-(Cyclobutoxy)benzotrifluoride | Cyclobutyl | Cyclobutyl bromide |
| 2-(Cyclohexyloxy)benzotrifluoride | Cyclohexyl | Cyclohexyl tosylate |
| 2-(Cycloheptyloxy)benzotrifluoride | Cycloheptyl | Cycloheptyl bromide |
| 2-((Tetrahydrofuran-2-yl)methoxy)benzotrifluoride | Tetrahydrofurfuryl | 2-(Chloromethyl)tetrahydrofuran |
Aromatic Ring Substitution Pattern Modifications
Altering the substitution pattern on the benzotrifluoride (B45747) core provides another powerful avenue for creating structural diversity. This includes changing the position of the ether linkage and introducing new functional groups onto the aromatic ring.
Table 3: Positional Isomers of (Cyclopentyloxy)benzotrifluoride
| Isomer Name | Position of Cyclopentyloxy Group | Precursor |
| 2-(Cyclopentyloxy)benzotrifluoride | Ortho | 2-Hydroxybenzotrifluoride |
| 3-(Cyclopentyloxy)benzotrifluoride | Meta | 3-Hydroxybenzotrifluoride |
| 4-(Cyclopentyloxy)benzotrifluoride | Para | 4-Hydroxybenzotrifluoride |
Introducing additional functional groups to the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group, while the cyclopentyloxy (-OC₅H₉) group is an activating, ortho- and para-directing group. researchgate.net The powerful activating effect of the ether group typically directs incoming electrophiles to the positions para (position 4) and ortho (position 6) to it.
Common functionalizations include:
Nitration: Using nitric acid and sulfuric acid introduces a nitro group (-NO₂), predominantly at the 4- and 6-positions. The resulting nitro compounds can be subsequently reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form the corresponding amino (-NH₂) derivatives.
Halogenation: Reaction with bromine in acetic acid or N-bromosuccinimide can introduce a bromine atom.
Friedel-Crafts Acylation: Using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride can introduce a keto group. The reaction would likely occur at the position para to the strongly activating ether group.
Formylation: Vilsmeier-Haack or Gattermann-Koch conditions can be used to introduce an aldehyde group (-CHO).
These functionalized derivatives serve as versatile intermediates for further synthetic transformations. ktu.edu For example, an amino group can be converted into a wide range of other functionalities via diazotization, and an aldehyde can undergo olefination or reductive amination.
Table 4: Representative Functionalized Derivatives
| Functional Group | Reaction Type | Typical Reagents | Position of Substitution |
| Nitro (-NO₂) | Electrophilic Nitration | HNO₃, H₂SO₄ | 4- and 6- positions |
| Amino (-NH₂) | Reduction of Nitro | SnCl₂, HCl or H₂, Pd/C | 4- and 6- positions |
| Bromo (-Br) | Electrophilic Bromination | Br₂, FeBr₃ | 4- and 6- positions |
| Acetyl (-COCH₃) | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-position |
Variation of the Trifluoromethyl Group and Related Fluorinated Moieties
The trifluoromethyl group is known for its high chemical stability, but under specific conditions, it can be transformed to generate novel analogues. tcichemicals.com These transformations often require more forcing conditions than modifications to other parts of the molecule.
Conversion to a Dichlorofluoromethyl Group: While challenging, selective C-F bond activation has been reported for some benzotrifluorides. For instance, treatment with certain Lewis acids in the presence of a chloride source could potentially lead to a dichlorofluoromethyl (-CFCl₂) or chlorodifluoromethyl (-CF₂Cl) group. tcichemicals.com
Hydrolysis to Carboxylic Acid: Under harsh hydrolytic conditions (e.g., strong acid or base at high temperatures), the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH), transforming the benzotrifluoride derivative into a substituted benzoic acid.
Synthesis of Related Fluorinated Analogues: Instead of direct modification, analogues with different fluorinated groups are more commonly prepared from different starting materials.
Trifluoromethoxy (-OCF₃) Analogues: The synthesis of a 2-(cyclopentyloxy)benzotrifluoromethoxy analogue would start from 2-cyclopentyloxyphenol, which would then be treated with a reagent like carbon tetrachloride and hydrogen fluoride (B91410) under pressure, or via other modern trifluoromethoxylation methods. beilstein-journals.org
Trifluoromethylthio (-SCF₃) Analogues: The synthesis of a trifluoromethylthio analogue would likely involve a starting material such as 2-cyclopentyloxythiophenol, which could then be reacted with a trifluoromethylating agent. Alternatively, building blocks like ethynyl (B1212043) trifluoromethyl sulfide (B99878) can be used to construct heterocyclic systems bearing the -SCF₃ group. mdpi.com
These modifications from -CF₃ to -OCF₃ or -SCF₃ represent significant isosteric replacements that dramatically alter electronic properties while maintaining a similar steric profile.
Table 5: Variations of the Trifluoromethyl Group and Related Moieties
| Moiety | Description | Synthetic Approach |
| -COOH | Carboxylic Acid | Harsh hydrolysis of the -CF₃ group |
| -CF₂Cl | Chlorodifluoromethyl | C-F activation/chlorination of the -CF₃ group tcichemicals.com |
| -OCF₃ | Trifluoromethoxy | Synthesis from a corresponding phenol (B47542) precursor beilstein-journals.org |
| -SCF₃ | Trifluoromethylthio | Synthesis from a corresponding thiophenol precursor or using -SCF₃ building blocks mdpi.com |
Difluoromethyl and Monofluoromethyl Analogues
The synthesis of difluoromethyl and monofluoromethyl analogues of this compound represents a key step in understanding the structure-activity relationship of this class of compounds. The replacement of the trifluoromethyl group with its lower fluorinated counterparts can significantly impact the electronic and lipophilic properties of the molecule.
The preparation of this compound analogues bearing a difluoromethyl or monofluoromethyl group can be approached from common intermediates, such as 2-(cyclopentyloxy)benzaldehyde. The synthesis of this aldehyde can be achieved through the Williamson ether synthesis between 2-hydroxybenzaldehyde and cyclopentyl bromide in the presence of a base like potassium carbonate.
Synthesis of 2-(Cyclopentyloxy)benzenedifluoromethane:
A common route to introduce a difluoromethyl group is the deoxofluorination of the corresponding aldehyde. For instance, 2-(cyclopentyloxy)benzaldehyde can be treated with diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents to yield 2-(cyclopentyloxy)benzenedifluoromethane. The reaction typically proceeds under mild conditions, offering good yields.
An alternative strategy involves the reduction of a trifluoromethyl group. While challenging, selective partial reduction of the trifluoromethyl group in this compound using specific reducing agents under controlled conditions could potentially yield the difluoromethyl analogue. However, this method often suffers from over-reduction to the monofluoromethyl or methyl group.
Synthesis of 2-(Cyclopentyloxy)benzenemonofluoromethane:
The synthesis of the monofluoromethyl analogue can also start from 2-(cyclopentyloxy)benzaldehyde. A two-step sequence involving the reduction of the aldehyde to the corresponding alcohol, 2-(cyclopentyloxy)benzyl alcohol, followed by nucleophilic fluorination using a reagent like fluoro-deoxy-bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can provide the desired monofluoromethyl derivative.
Another approach is the direct monofluoromethylation of the aromatic ring, although this is generally less regioselective.
| Analogue | Starting Material | Key Reagent(s) | Reaction Type | Plausible Yield |
| 2-(Cyclopentyloxy)benzenedifluoromethane | 2-(Cyclopentyloxy)benzaldehyde | DAST | Deoxofluorination | 60-75% |
| 2-(Cyclopentyloxy)benzenemonofluoromethane | 2-(Cyclopentyloxy)benzyl alcohol | Deoxo-Fluor | Nucleophilic Fluorination | 55-70% |
Higher Perfluoroalkyl Analogues
The synthesis of analogues with higher perfluoroalkyl chains, such as pentafluoroethyl (-C₂F₅) and heptafluoropropyl (-C₃F₇), further expands the chemical space for biological evaluation. These larger, highly fluorinated groups can significantly alter the lipophilicity and metabolic stability of the parent compound.
A versatile method for the introduction of perfluoroalkyl groups is the copper-mediated cross-coupling reaction between an aryl halide and a perfluoroalkyl iodide. For this purpose, 2-(cyclopentyloxy)iodobenzene would be a suitable starting material, which can be prepared from 2-aminophenol (B121084) via diazotization and subsequent reaction with potassium iodide, followed by etherification with cyclopentyl bromide.
The reaction of 2-(cyclopentyloxy)iodobenzene with a perfluoroalkyl iodide (e.g., C₂F₅I or C₃F₇I) in the presence of a copper catalyst, often in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, can afford the desired higher perfluoroalkyl analogues.
| Analogue | Starting Material | Key Reagent(s) | Reaction Type | Plausible Yield |
| 1-(Cyclopentyloxy)-2-(pentafluoroethyl)benzene | 2-(Cyclopentyloxy)iodobenzene | C₂F₅I, Cu | Cross-coupling | 40-55% |
| 1-(Cyclopentyloxy)-2-(heptafluoropropyl)benzene | 2-(Cyclopentyloxy)iodobenzene | C₃F₇I, Cu | Cross-coupling | 35-50% |
Advanced Synthetic Approaches to Specific Derivative Classes
Modern synthetic methodologies offer more efficient and often milder routes to the synthesis of fluorinated aromatic compounds. These advanced approaches can provide access to specific derivative classes that may be challenging to obtain through traditional methods.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-CF₃ bonds. For the synthesis of this compound derivatives, a photoredox-mediated trifluoromethylation of a suitable 2-(cyclopentyloxy)phenyl precursor, such as a boronic acid or an aryl halide, could be employed. These reactions often utilize a ruthenium or iridium-based photocatalyst in the presence of a trifluoromethyl source like Umemoto's or Togni's reagents. This method offers the advantage of proceeding under mild, room temperature conditions.
Flow Chemistry:
The use of continuous-flow reactors for fluorination reactions has gained significant attention due to improved safety, scalability, and reaction control. The synthesis of this compound and its analogues could be adapted to a flow process. For instance, the hazardous diazotization and subsequent Schiemann reaction (for introducing fluorine) or Sandmeyer-type reactions (for introducing other functionalities) can be performed more safely in a microreactor. Similarly, direct fluorination or trifluoromethylation reactions using gaseous or highly reactive reagents can be handled with greater control in a flow setup, minimizing risks and often improving yields.
| Method | Key Features | Potential Advantages for Synthesizing Analogues |
| Photoredox Catalysis | Utilizes visible light, mild reaction conditions. | High functional group tolerance, access to derivatives not easily made by thermal methods. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. | Safer handling of hazardous reagents, improved yields and purity, potential for library synthesis. |
Comprehensive Spectroscopic Characterization of Derived Analogues
The structural elucidation of the synthesized analogues relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy:
¹H NMR spectroscopy will show characteristic signals for the cyclopentyloxy group, typically multiplets in the range of 1.6-2.0 ppm and a multiplet for the methine proton (-O-CH) around 4.8-5.0 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-7.8 ppm), with their chemical shifts and coupling patterns being influenced by the nature of the fluoroalkyl substituent.
¹³C NMR spectroscopy will provide information on the carbon skeleton. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The difluoromethyl carbon will be a triplet, and the monofluoromethyl carbon a doublet.
¹⁹F NMR spectroscopy is particularly informative. The trifluoromethyl group will exhibit a singlet. The difluoromethyl group will show a doublet of triplets (coupling to the aromatic proton and the geminal proton). The monofluoromethyl group will appear as a triplet of doublets.
Infrared (IR) Spectroscopy:
The IR spectra will be dominated by strong C-F stretching absorptions in the region of 1000-1350 cm⁻¹. The exact position and number of these bands will be characteristic of the specific fluoroalkyl group. The spectra will also show C-O stretching vibrations for the ether linkage and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the synthesized analogues. The fragmentation patterns will likely involve the loss of the cyclopentyl group, the fluoroalkyl group, and cleavage of the ether bond, providing further structural information.
| Analogue Class | Predicted ¹⁹F NMR Signal (δ, ppm) | Predicted IR C-F Stretch (cm⁻¹) | Predicted MS Fragmentation |
| Difluoromethyl | -90 to -110 (triplet) | 1100-1200 | [M-CHF₂]⁺, [M-C₅H₉]⁺ |
| Monofluoromethyl | -200 to -220 (doublet of triplets) | 1000-1100 | [M-CH₂F]⁺, [M-C₅H₉]⁺ |
| Pentafluoroethyl | -80 to -85 (CF₃, t), -110 to -115 (CF₂, q) | 1150-1350 | [M-C₂F₅]⁺, [M-C₅H₉]⁺ |
Future Research Directions and Emerging Trends for Fluoro Aryl Ethers
Development of More Efficient, Selective, and Sustainable Synthetic Routes
A primary objective in contemporary organofluorine chemistry is the development of synthetic methods for fluoro-aryl ethers that are not only high-yielding but also selective, tolerant of diverse functional groups, and environmentally sustainable. Research is moving away from harsh conditions and stoichiometric reagents toward milder, catalytic approaches.
Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions. For instance, a highly effective palladium-catalyzed protocol has been developed for the coupling of (hetero)aryl bromides with fluorinated alcohols using a commercially available precatalyst (tBuBrettPhos Pd G3). acs.orgnih.gov This method is notable for its short reaction times, excellent functional group tolerance, and compatibility with both electron-rich and electron-poor aromatic systems. acs.orgacs.org Similarly, nickel-catalyzed Suzuki cross-coupling reactions are emerging as a powerful tool for creating aryldifluoromethyl aryl ethers, which are valuable for improving drug-like properties. springernature.comnih.gov These nickel-based systems can operate under mild conditions and exhibit broad substrate scope, even allowing for the late-stage modification of complex pharmaceuticals. springernature.comnih.gov Copper-catalyzed methods also continue to be refined for the synthesis of fluoroalkyl aryl ethers from aryl halides, offering an alternative to palladium-based systems. researchgate.net
Sustainability is a growing concern, prompting research into methods that utilize more benign reagents and solvents. The development of protocols that function with weaker bases like cesium carbonate or potassium phosphate (B84403) is a step in this direction. acs.org Furthermore, there is a push to develop methods that use readily available and inexpensive fluorine sources, moving away from specialized and often difficult-to-handle fluorinating agents. chinesechemsoc.org The ultimate goal is to create a suite of synthetic tools that allow for the precise and predictable synthesis of a wide array of fluoro-aryl ethers under economically and environmentally favorable conditions.
Table 1: Comparison of Recent Catalytic Systems for Fluoro-Aryl Ether Synthesis
| Catalyst System | Substrates | Key Advantages | Reference |
|---|---|---|---|
| tBuBrettPhos Pd G3 | (Hetero)aryl bromides, fluorinated alcohols | Short reaction time, excellent functional group tolerance, mild base (Cs₂CO₃) | acs.orgacs.org |
| Nickel/DABCO | Arylboronic acids, aryloxydifluoromethyl bromides | High efficiency, wide substrate scope, applicable to late-stage functionalization | springernature.comnih.gov |
| Copper/Ligand | Aryl/vinyl iodides & bromides, fluorinated alcohols | Tolerates a wide range of aromatic substituents, useful for fluorous tagging | researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond optimizing existing methods, a significant research frontier lies in discovering entirely new ways to construct and modify fluoro-aryl ethers. This involves exploring the unique reactivity imparted by fluorine and developing unprecedented chemical transformations.
One major area of focus is the direct C–H functionalization, which offers a more atom-economical approach by avoiding the pre-functionalization of substrates (e.g., as aryl halides or boronic acids). chinesechemsoc.org Palladium-catalyzed ortho C-H bond fluorination was an early breakthrough, and recent efforts have expanded this concept to other positions and types of C-H bonds. chinesechemsoc.org The development of late-stage difluoromethylation strategies is also a key trend, as the difluoromethyl group (CF₂H) is a valuable bioisostere for hydroxyl and thiol groups. rsc.orgdokumen.pub Future work will likely focus on achieving meta-selective C–H difluoromethylation, a current challenge in the field. rsc.org
Researchers are also harnessing reactive intermediates like arynes to forge new bonds under mild conditions. For example, the base-catalyzed isomerization of 3-bromopyridines can proceed through a 3,4-pyridyne intermediate, enabling a previously difficult 4-selective etherification. amazonaws.com This tandem isomerization/selective interception strategy showcases how understanding and controlling reactive intermediates can unlock novel synthetic pathways. amazonaws.com The development of new fluorinating and fluoroalkylating reagents that are more stable, easier to handle, and capable of novel transformations remains a priority. chinesechemsoc.org These efforts are crucial for expanding the diversity of accessible fluoro-aryl ether structures for applications in drug discovery and materials science. researchgate.net
Integration of 2-(Cyclopentyloxy)benzotrifluoride Chemistry into Automated Synthesis Platforms
The increasing complexity of chemical synthesis and the demand for high-throughput screening in drug discovery have spurred the integration of automated platforms into synthetic chemistry. merckmillipore.com The synthesis of fluorinated compounds, including fluoro-aryl ethers, is a prime candidate for automation, which offers benefits such as improved reproducibility, enhanced safety when handling hazardous reagents, and the ability to rapidly explore a wide range of reaction conditions. merckmillipore.comrsc.org
Automated synthesis is particularly transformative in the field of positron emission tomography (PET) radiochemistry, where the short half-life of isotopes like fluorine-18 (B77423) necessitates rapid and reliable synthetic procedures. rsc.org Cassette-based automated radiosynthesis platforms are now widely used for the Good Manufacturing Practice (GMP) compliant production of 18F-based radiopharmaceuticals. rsc.orgnih.gov These systems can perform complex multi-step syntheses, including fluorination, purification via HPLC, and formulation, all within a shielded "hot cell" to protect the operator from radiation. rsc.orgsynthra.com The synthesis of building blocks like 4-[18F]fluorobenzylamine has been successfully automated, making these crucial precursors more readily available for the development of new PET tracers. nih.gov
Beyond radiochemistry, automated synthesizers coupled with pre-filled reagent cartridges are accelerating research by allowing for the rapid generation and purification of small molecules. merckmillipore.com These platforms can perform a variety of reactions relevant to fluoro-aryl ether synthesis, such as Suzuki couplings and amide bond formations. merckmillipore.com The use of flow chemistry systems is another emerging trend, offering precise control over reaction parameters and enabling scale-up while maintaining high efficiency. researchgate.net The continued development of these automated technologies will be essential for accelerating the discovery and development of new functional molecules based on the fluoro-aryl ether scaffold.
Application of Advanced Spectroscopic and Analytical Techniques for Structural Purity and Characterization
The precise characterization and purity assessment of fluorinated compounds are critical for their application, particularly in regulated fields like pharmaceuticals. The unique properties of the fluorine atom necessitate the use of specialized analytical techniques.
19F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organofluorine chemistry. Its high sensitivity and the wide chemical shift range of the 19F nucleus provide detailed information about the electronic environment of each fluorine atom in a molecule. Quantitative 19F NMR (qNMR) is frequently used to determine the yield and purity of fluorinated products with high accuracy, often using an internal standard like trifluorotoluene. acs.org
For complex fluorinated materials like polymers, a combination of techniques is required. Characterization of fluorinated poly(aryl ether)s, for example, involves not only NMR (¹H and ¹⁹F) and Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure, but also techniques like gel permeation chromatography (GPC) to determine molecular weight and polydispersity. bohrium.comrsc.org Thermal properties are assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are crucial for materials applications. rsc.orgmdpi.com Advanced morphological and surface analysis methods, such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and water contact angle measurements, provide insights into the physical properties of these materials, including their hydrophobicity and surface texture. bohrium.comresearchgate.net As more complex and highly fluorinated structures are synthesized, the continued development and application of this multi-technique analytical approach will be essential for ensuring their quality and understanding their structure-property relationships.
Table 2: Analytical Techniques for Characterizing Fluorinated Poly(aryl ether)s
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H and ¹⁹F NMR | Confirmation of chemical structure, monomer incorporation | bohrium.comresearchgate.net |
| FTIR | Identification of functional groups and ether linkages | bohrium.comresearchgate.net |
| GPC | Molecular weight and polydispersity index | bohrium.com |
| TGA | Thermal stability (decomposition temperature) | rsc.orgmdpi.com |
| DSC | Thermal transitions (glass transition temperature) | rsc.orgmdpi.com |
| Contact Angle | Surface hydrophobicity/oleophobicity | rsc.orgresearchgate.net |
Further Contributions of Theoretical Chemistry to Understanding and Predicting Reactivity and Selectivity in Fluorinated Systems
Theoretical and computational chemistry have become indispensable tools for complementing experimental work in organofluorine chemistry. By modeling molecules and reaction pathways, theoretical studies provide deep insights into the mechanisms, reactivity, and electronic properties that govern the behavior of fluorinated systems.
Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of complex chemical processes. For example, theoretical studies have been applied to understand the Simons process, an industrial method for electrochemical fluorination. core.ac.uk These calculations help to model the formation and structure of the reactive nickel fluoride (B91410) film at the anode, which is difficult to characterize experimentally. core.ac.uk By understanding the energetics of intermediates and transition states, chemists can better rationalize reaction outcomes and design improved catalytic systems.
Computational methods are also employed to predict the physicochemical properties of new molecules. Thermochemical data for various fluorinated compounds, such as fluorosilanes, can be predicted with good accuracy, guiding synthetic efforts. acs.org In drug design, molecular modeling is used to understand how fluorinated substituents like the trifluoromethoxy group influence a molecule's conformation and its potential interactions with biological targets. researchgate.net For instance, theoretical studies can predict how the introduction of a fluorine-containing group will alter a molecule's electronic distribution, lipophilicity, and metabolic stability, all of which are critical parameters in the development of new pharmaceuticals. mdpi.com As computational power increases and theoretical models become more sophisticated, their predictive power will continue to grow, further accelerating the rational design of novel fluoro-aryl ethers and other fluorinated compounds.
Q & A
Q. What are the recommended synthetic routes for 2-(cyclopentyloxy)benzotrifluoride, and how can reaction efficiency be optimized?
The synthesis of trifluoromethyl-substituted aromatic ethers like this compound typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, activating groups (e.g., nitro) on the benzene ring enhance reactivity. A two-step approach may include:
- Step 1 : Nitration of benzotrifluoride to introduce a nitro group at the ortho position.
- Step 2 : Substitution of the nitro group with cyclopentyloxy under basic conditions (e.g., K2CO3 in DMF at 80–100°C).
Optimization involves monitoring reaction kinetics via HPLC or GC-MS to adjust temperature, solvent polarity, and base strength. Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~ -60 ppm) and ¹H NMR for cyclopentyloxy protons (δ 4.5–5.0 ppm).
- Mass spectrometry (HRMS) : To verify molecular ion peaks and rule out side products.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to mitigate inhalation risks, as benzotrifluoride derivatives can irritate respiratory systems .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Fire safety : Store away from ignition sources; use dry chemical extinguishers for fires involving fluorinated compounds .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s stability under acidic/basic conditions?
The -CF₃ group destabilizes the aromatic ring via inductive effects, increasing susceptibility to hydrolysis in acidic conditions. Stability studies (pH 1–14 at 25–60°C) show decomposition above pH 10, likely due to nucleophilic attack on the ether linkage. Use buffered solutions during reactions to mitigate degradation .
Q. What analytical standards are available for quantifying trace impurities in this compound?
Certified reference materials (CRMs) for benzotrifluoride derivatives (e.g., 2-aminobenzotrifluoride) can be adapted. Use HPLC-grade solvents and internal standards (e.g., deuterated analogs) for spike-and-recovery experiments to validate impurity profiles .
Advanced Research Questions
Q. How do steric effects from the cyclopentyloxy group impact regioselectivity in electrophilic substitution reactions?
The bulky cyclopentyloxy group directs electrophiles (e.g., nitronium ions) to the para position relative to the -O- substituent. Computational modeling (DFT at B3LYP/6-31G*) predicts increased activation energy for meta substitution due to steric hindrance. Experimental validation via nitration followed by X-ray crystallography is recommended .
Q. What degradation pathways dominate under UV irradiation, and how can photostability be enhanced?
UV exposure (λ = 300–400 nm) induces homolytic cleavage of the C-O bond in the cyclopentyloxy group, forming benzotrifluoride and cyclopentanol radicals. Accelerated aging studies (ICH Q1B guidelines) with LC-MS/MS can identify degradation products. Stabilizers like hindered amine light stabilizers (HALS) reduce radical chain reactions .
Q. What computational tools are effective for predicting the compound’s solubility in mixed solvent systems?
COSMO-RS (Conductor-like Screening Model for Real Solvents) accurately predicts solubility in polar aprotic solvents (e.g., DMSO, THF). Validate with shake-flask experiments (OECD 105) using UV-Vis or gravimetric analysis. Solubility parameters (Hansen, Hildebrand) guide solvent selection for crystallization .
Q. How does the compound’s logP value correlate with membrane permeability in biological assays?
Experimental logP (octanol-water partition coefficient) can be determined via shake-flask method (OECD 117). A high logP (>3) suggests lipophilicity, enhancing passive diffusion across lipid bilayers. Compare with Caco-2 cell permeability assays to refine structure-activity relationships (SAR) for drug discovery .
Q. How should researchers resolve contradictions in reported reaction yields for SNAr with benzotrifluoride derivatives?
Discrepancies often arise from trace moisture or competing side reactions. Systematic reproducibility studies should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
